molecular formula C9H9ClN2O4 B5663894 ethyl (2-chloro-5-nitrophenyl)carbamate

ethyl (2-chloro-5-nitrophenyl)carbamate

Cat. No. B5663894
M. Wt: 244.63 g/mol
InChI Key: LTXOWMPFTGLIHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl (2-chloro-5-nitrophenyl)carbamate involves the condensation of ethyl 4-nitrobenzylthioacetate with 1,2-dicarbonyl compounds using sodium ethoxide in refluxing ethanol, as demonstrated in a study by Rangnekar and Mavlankar (1991). This process provides a convenient one-step synthesis method for the compound and related derivatives (Rangnekar & Mavlankar, 1991).

Molecular Structure Analysis

The molecular structure of ethyl (2-chloro-5-nitrophenyl)carbamate derivatives has been characterized in various studies. For example, the tolane derivative ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamate, a material for nonlinear optics, exhibits several crystal forms. Its structural properties were analyzed using X-ray diffraction, highlighting the importance of hydrogen bonding in forming non-centrosymmetric geometries necessary for nonlinear optical crystals (Kato et al., 1997).

Chemical Reactions and Properties

Ethyl (2-chloro-5-nitrophenyl)carbamate can undergo various chemical reactions, leading to the synthesis of diverse compounds. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been used for the synthesis of ureas from carboxylic acids. This method provides good yields without racemization under mild conditions, demonstrating the compound's utility in organic synthesis (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of ethyl (2-chloro-5-nitrophenyl)carbamate derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The crystal forms and non-centrosymmetric structures of certain derivatives have implications for their physical properties and potential applications in materials science (Kato et al., 1997).

Chemical Properties Analysis

The chemical properties of ethyl (2-chloro-5-nitrophenyl)carbamate, such as reactivity and stability, are crucial for its application in chemical synthesis and materials development. Studies have shown that the compound and its derivatives can participate in various chemical reactions, leading to the formation of novel compounds with potential applications in different fields (Thalluri et al., 2014).

Safety and Hazards

Ethyl carbamate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, carcinogenic, and specific target organ toxicant (respiratory system) .

Future Directions

Future research could focus on developing new strategies for the synthesis of ethyl (2-chloro-5-nitrophenyl)carbamate and related compounds, as well as exploring their potential applications. For example, magnesium oxide nanosheets have been found to be effective catalysts for the synthesis of diethyl carbonate from ethyl carbamate and ethanol . Additionally, the synthetic utility of novel heterocycles has been explored in recent studies .

properties

IUPAC Name

ethyl N-(2-chloro-5-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-2-16-9(13)11-8-5-6(12(14)15)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXOWMPFTGLIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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